molecular formula C14H16ClNOS B1389315 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine CAS No. 1040687-11-3

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine

Cat. No. B1389315
CAS RN: 1040687-11-3
M. Wt: 281.8 g/mol
InChI Key: QSNJJDBPSWJVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, also known as 2-chloro-N-(2-thienylmethyl)-4-phenoxypropan-1-amine, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorophenoxyacetic acid, which is a common herbicide. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, its synthesis method has been studied to optimize the compound's production.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, the compound has been studied for its potential use in drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier. Furthermore, the compound has been studied for its potential use in gene therapy, as it has been found to possess the ability to bind to DNA and modulate gene expression.

Mechanism of Action

The exact mechanism of action of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is not fully understood. However, it has been suggested that the compound binds to DNA and modulates gene expression. In addition, the compound has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action. The compound has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, the compound has been found to possess neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is a relatively stable compound, and is relatively easy to synthesize. Furthermore, the compound has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. However, the compound has a relatively low solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has the potential to be used in a number of different applications. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method, as well as to explore new potential uses for the compound. Finally, further research is needed to explore the potential of the compound as a drug delivery system, as well as its potential use in gene therapy.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-11(9-16-10-14-3-2-8-18-14)17-13-6-4-12(15)5-7-13/h2-8,11,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJJDBPSWJVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CS1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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